

6-Bromo-5-chloroindoline-2,3-dione molecular structure and formula

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Compound of Interest

6-Bromo-5-chloroindoline-2,3dione

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An In-depth Technical Guide to 6-Bromo-5chloroindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential biological activities of **6-Bromo-5-chloroindoline-2,3-dione**. The information is compiled for researchers in medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Chemical Identity

6-Bromo-5-chloroindoline-2,3-dione, also known as 6-Bromo-5-chloro-isatin, is a halogenated derivative of isatin (1H-indole-2,3-dione). The presence of both bromine and chlorine atoms on the aromatic ring significantly influences its physicochemical properties and biological reactivity.[1]

Molecular Formula: C8H3BrClNO2

Molecular Structure:

Caption: 2D structure of 6-Bromo-5-chloroindoline-2,3-dione.



Chemical Identifiers and Properties

A summary of key identifiers and computed chemical properties for **6-Bromo-5-chloroindoline-2,3-dione** is provided below.

Property	Value	Source
IUPAC Name	6-bromo-5-chloro-1H-indole- 2,3-dione	[1]
Synonyms	6-Bromo-5-chloro-isatin	[1]
CAS Number	192799-05-6	[2][3]
Molecular Weight	260.47 g/mol	[2]
Canonical SMILES	C1=C2C(=CC(=C1Cl)Br)NC(= O)C2=O	[1][2][3]
InChI Key	VILDUFSHBWCWIF- UHFFFAOYSA-N	[1]
Topological Polar Surface Area (TPSA)	46.17 Ų	[2]
LogP (calculated)	2.2373	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	2	[2]

Experimental Data

While specific experimental data for **6-Bromo-5-chloroindoline-2,3-dione** is not widely available in public literature, data from closely related analogs provide valuable insights into its expected spectral characteristics.

Synthesis Protocol (Representative)

The synthesis of **6-Bromo-5-chloroindoline-2,3-dione** typically involves the sequential halogenation of indoline-2,3-dione (isatin).[1] A plausible laboratory-scale synthesis is outlined below, based on general procedures for halogenating isatins.



Reaction Scheme: Isatin → 5-Chloroisatin → **6-Bromo-5-chloroindoline-2,3-dione**

Step 1: Synthesis of 5-Chloroisatin

- Materials: Isatin, concentrated hydrochloric acid, chlorinating agent (e.g., N-Chlorosuccinimide - NCS).
- Procedure: Dissolve isatin in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
- Add the chlorinating agent portion-wise to the solution while stirring at a controlled temperature (e.g., room temperature to 50°C).
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water to precipitate the product.
- Filter the solid, wash with water until neutral, and dry to yield 5-chloroisatin.

Step 2: Synthesis of 6-Bromo-5-chloroindoline-2,3-dione

- Materials: 5-Chloroisatin, brominating agent (e.g., N-Bromosuccinimide NBS), catalyst (e.g., sulfuric acid).
- Procedure: Dissolve the 5-chloroisatin from Step 1 in concentrated sulfuric acid at a low temperature (e.g., 0-5°C).
- Slowly add the brominating agent to the mixture, maintaining the low temperature.
- Allow the reaction to stir for several hours, monitoring by TLC.
- Carefully pour the mixture onto crushed ice to precipitate the crude product.
- Filter, wash thoroughly with water to remove acid, and dry.
- Purification: The crude 6-Bromo-5-chloroindoline-2,3-dione can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.



Spectroscopic Characterization (Expected)

The following tables summarize published spectral data for key structural analogs. This information can be used to predict the characteristic signals for **6-Bromo-5-chloroindoline-2,3-dione**.

Table 2.1: ¹H NMR Spectral Data of Related Isatins (in DMSO-d₆)

Compound	Chemical Shift (δ , ppm) and Multiplicity
5-chloroindoline-2,3-dione	11.13 (s, 1H, NH), 7.87–7.39 (m, 2H, Ar-H), 6.92 (d, J = 8.3 Hz, 1H, Ar-H)
5-bromoindoline-2,3-dione	11.14 (s, 1H, NH), 7.81–7.59 (m, 2H, Ar-H), 6.87 (d, J = 8.3 Hz, 1H, Ar-H)
6-bromoindoline-2,3-dione	11.14 (s, 1H, NH), 7.43 (d, J = 8.0 Hz, 1H, Ar-H), 7.26 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H), 7.07 (d, J = 1.4 Hz, 1H, Ar-H)

Table 2.2: ¹³C NMR Spectral Data of Related Isatins (in DMSO-d₆)

Compound	Chemical Shifts (δ, ppm)
5-chloroindoline-2,3-dione	183.74, 159.55, 149.63, 137.66, 127.21, 124.53, 119.55, 114.24
5-bromoindoline-2,3-dione	183.22, 159.00, 149.62, 140.08, 126.93, 119.61, 114.32
6-bromoindoline-2,3-dione	183.61, 159.72, 152.08, 132.02, 126.59, 126.04, 117.48, 115.40

Table 2.3: IR Spectral Data of Related Isatins (KBr, cm⁻¹)



Compound	Key Peaks (cm ⁻¹)
5-chloroindoline-2,3-dione	3170 (N-H stretch), 1750-1730 (C=O stretch), 1655 (C=O stretch), 1450, 1307, 1211, 1122, 828
6-bromoindoline-2,3-dione	3204 (N-H stretch), 1742, 1709 (C=O stretches), 1605, 1446, 1325, 1208, 1101, 843

Biological Activity and Mechanism of Action

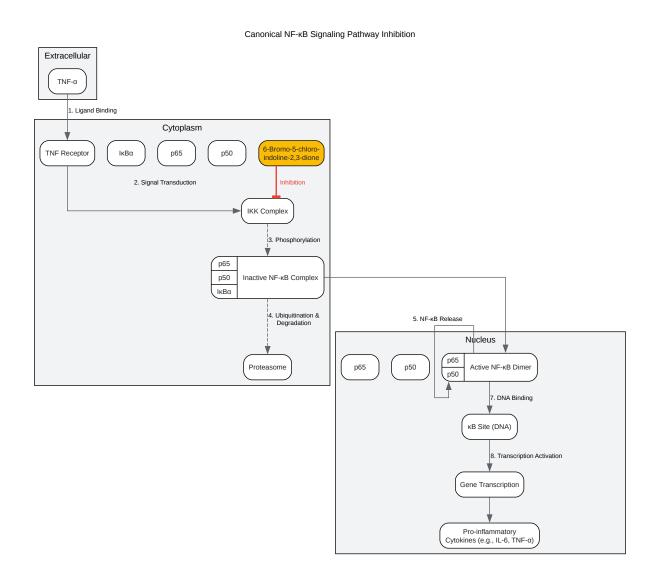
Isatin and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] The dual halogenation in **6-Bromo-5-chloroindoline-2,3-dione** is expected to modulate these properties.[1]

Inhibition of NF-kB Signaling Pathway

A key reported activity for halogenated isatins is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] This pathway is a critical regulator of cellular responses to inflammation, and its dysregulation is linked to chronic inflammatory diseases and various cancers.[6][7]

The canonical NF-κB pathway is a primary target for anti-inflammatory drug development. Small molecule inhibitors can act at various points in the cascade, with a common mechanism being the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating pro-inflammatory gene transcription.[6][7]





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Caption: Inhibition of the canonical NF-кВ pathway by small molecules.



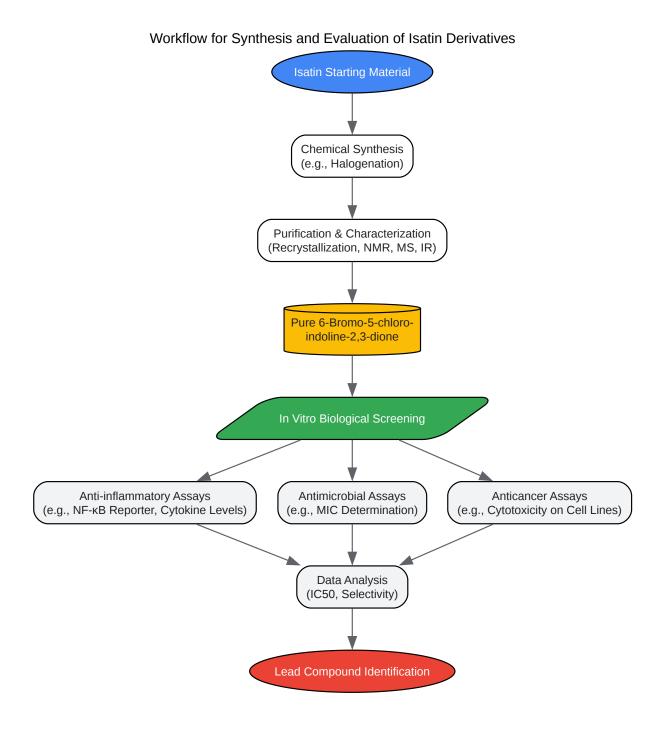
Other Potential Activities

- Kinase Inhibition: Isatin derivatives are known to inhibit various protein kinases. The specific
 halogenation pattern of 6-Bromo-5-chloroindoline-2,3-dione may confer selectivity towards
 certain kinases involved in cell cycle regulation and signaling.
- Antimicrobial Activity: Halogenated organic compounds often exhibit enhanced antimicrobial properties. This compound is a candidate for investigation against various bacterial and fungal strains.[1]

Experimental and Developmental Workflow

The discovery and development of novel isatin-based therapeutic agents typically follow a structured workflow, from initial synthesis to biological evaluation.





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Caption: General workflow for isatin derivative drug discovery.



Conclusion

6-Bromo-5-chloroindoline-2,3-dione is a synthetically accessible heterocyclic compound with significant potential for further investigation in drug discovery. Based on the known activities of the isatin scaffold and its halogenated analogs, this molecule represents a promising candidate for the development of novel anti-inflammatory, antimicrobial, and anticancer agents. Further research is warranted to fully elucidate its specific biological targets, mechanism of action, and therapeutic potential through detailed synthesis, spectroscopic analysis, and comprehensive biological screening.

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